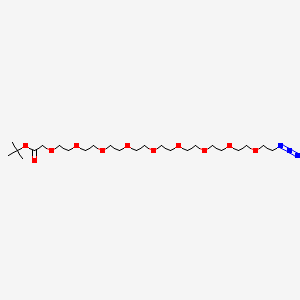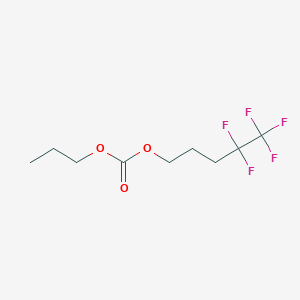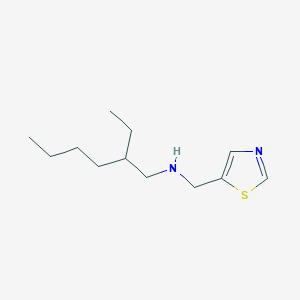
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid is an organic compound characterized by the presence of two fluorine atoms and a thiophene ring attached to a benzoic acid core. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzoic acid and thiophene.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to attach the thiophene ring to the benzoic acid core. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative of thiophene.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a solvent like toluene or dimethylformamide.
Industrial Production Methods
For large-scale production, the process may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Recycling: Implementing methods to recover and reuse the palladium catalyst to reduce costs and environmental impact.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Derivatives with various functional groups replacing the fluorine atoms.
Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.
Esterification Products: Esters formed from the reaction with alcohols.
科学研究应用
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism by which 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its electronic properties and reactivity.
相似化合物的比较
Similar Compounds
2,6-Difluorobenzoic Acid: Lacks the thiophene ring, making it less versatile in certain applications.
4-(Thiophen-3-yl)benzoic Acid: Does not have fluorine atoms, which can affect its chemical reactivity and biological activity.
2,6-Difluoro-4-(methylthio)benzoic Acid: Contains a methylthio group instead of a thiophene ring, leading to different chemical and physical properties.
Uniqueness
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid is unique due to the combination of fluorine atoms and a thiophene ring, which imparts distinct electronic and steric effects. This makes it particularly valuable in the design of molecules with specific properties, such as enhanced binding affinity in drug discovery or improved stability in industrial applications.
属性
分子式 |
C11H6F2O2S |
|---|---|
分子量 |
240.23 g/mol |
IUPAC 名称 |
2,6-difluoro-4-thiophen-3-ylbenzoic acid |
InChI |
InChI=1S/C11H6F2O2S/c12-8-3-7(6-1-2-16-5-6)4-9(13)10(8)11(14)15/h1-5H,(H,14,15) |
InChI 键 |
CKBQPRVNHROTIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1C2=CC(=C(C(=C2)F)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)


![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)


